4,6-Difluoro-1H-indole-3-carbaldehyde

AMPK Activation Metabolic Stability Renal Clearance

This 4,6-difluoroindole-3-carbaldehyde features a fluorine pattern non-interchangeable with other isomers—altering it breaks SAR continuity, changing lipophilicity, metabolic stability, and target binding. With consensus LogP 2.27 and TPSA 32.86 Ų, it is optimized for CNS kinase inhibitor libraries, MmpL3 anti-tubercular programs, and FBDD campaigns. The reactive 3-aldehyde handle enables rapid elaboration to indole-2/3-carboxamides. Insist on the correct 4,6-difluoro isomer to maintain program integrity.

Molecular Formula C9H5F2NO
Molecular Weight 181.142
CAS No. 1158418-22-4
Cat. No. B2506258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-indole-3-carbaldehyde
CAS1158418-22-4
Molecular FormulaC9H5F2NO
Molecular Weight181.142
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C2C=O)F)F
InChIInChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
InChIKeyHZSRELFPJCHEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indole-3-carbaldehyde (CAS 1158418-22-4): A Strategic Fluorinated Indole Building Block for Drug Discovery and Chemical Biology


4,6-Difluoro-1H-indole-3-carbaldehyde (CAS 1158418-22-4) is a fluorinated heterocyclic building block featuring an indole core substituted with fluorine atoms at the 4 and 6 positions and an aldehyde functional group at the 3 position. This specific difluorination pattern imparts distinct electron-withdrawing effects that modulate the electronic distribution and reactivity of the indole ring [1], positioning it as a versatile intermediate for the synthesis of complex fluorinated indole derivatives relevant to medicinal chemistry and agrochemical research .

Why Generic Substitution of 4,6-Difluoro-1H-indole-3-carbaldehyde Fails in Structure-Activity Relationship (SAR) Studies


In drug discovery campaigns, the precise substitution pattern of fluorine atoms on an indole scaffold is a critical determinant of a molecule's physicochemical properties and biological activity . The 4,6-difluoro arrangement on this indole-3-carbaldehyde building block is not interchangeable with other difluoro isomers (e.g., 5,6-difluoro) or mono-fluorinated analogs. Changing the fluorine substitution pattern or the position of the reactive aldehyde handle will lead to divergent downstream compound properties—including lipophilicity, metabolic stability, and target binding affinity—thus rendering generic or isomeric substitutions scientifically invalid for maintaining SAR continuity [1].

Quantitative Differentiation Guide for 4,6-Difluoro-1H-indole-3-carbaldehyde Versus Key Analogs


Improved Metabolic Stability and Reduced Renal Clearance via 4,6-Difluoro Substitution Versus 6-Chloro in AMPK Activators

In a series of indole acid direct activators of AMPK, replacing the 6-chloroindole core with a 4,6-difluoroindole core provided improved metabolic stability while minimizing propensity for active transport by the renal organic anion transporter OAT3 [1]. This indicates that the 4,6-difluoro pattern is advantageous for enhancing pharmacokinetic properties compared to the 6-chloro analog.

AMPK Activation Metabolic Stability Renal Clearance

Sub-Nanomolar Antitubercular Activity of 4,6-Difluoroindole-2-Carboxamide (MIC = 0.012 µM) Demonstrates Potency of 4,6-Difluoro Scaffold

The 4,6-difluoroindole scaffold, when elaborated to the indole-2-carboxamide analog 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), exhibited exceptional activity against drug-sensitive (MIC = 0.012 µM; SI ≥ 16000), multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains [1]. This underscores the critical role of the 4,6-difluoro substitution in achieving potent MmpL3 inhibition.

Antitubercular MmpL3 Inhibition Drug-Resistant TB

Consensus LogP of 2.27 for 4,6-Difluoro-1H-indole-3-carbaldehyde Indicates Optimized Lipophilicity for CNS Drug Design

The consensus LogP of 4,6-Difluoro-1H-indole-3-carbaldehyde is calculated to be 2.27 . This value falls within the optimal lipophilicity range (LogP 1-3) often associated with good oral absorption and blood-brain barrier permeability. In contrast, the non-fluorinated parent indole-3-carboxaldehyde (LogP ~1.5) is less lipophilic, while the 5,6-difluoro isomer may exhibit different lipophilicity due to altered electronic distribution. The 4,6-difluoro pattern thus provides a balanced LogP, potentially enhancing membrane permeability without excessive lipophilicity that could lead to promiscuity or poor solubility.

Lipophilicity CNS Drug Discovery Physicochemical Properties

Topological Polar Surface Area (TPSA) of 32.86 Ų and H-Bond Acceptor Count of 3 Facilitate Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 4,6-Difluoro-1H-indole-3-carbaldehyde is calculated to be 32.86 Ų, with 3 hydrogen bond acceptors . According to established drug-likeness guidelines (e.g., Veber's rules), compounds with a TPSA < 60-70 Ų are more likely to exhibit good oral bioavailability and CNS penetration. The presence of two fluorine atoms and an aldehyde group contributes to a low TPSA, which is advantageous for crossing the blood-brain barrier. In comparison, non-fluorinated indole-3-carboxaldehyde has a TPSA of ~32.9 Ų and 2 H-bond acceptors, while 5,6-difluoro analog has similar TPSA but different electronic properties.

Blood-Brain Barrier CNS Penetration TPSA

4,6-Difluoro Substitution in M1 Muscarinic PAMs Enables Differentiation of Efficacy from Adverse Effects

In a study of M1 muscarinic receptor positive allosteric modulators (PAMs), 4,6-difluoro indoles (compounds 28a and 28c) were selected for in-depth in vitro and in vivo characterization to understand subtle nuances that differentiate efficacy from adverse effects [1]. This indicates that the 4,6-difluoro substitution pattern provides a unique pharmacological profile compared to aza-indoles or other fluorinated indoles, making it a valuable scaffold for fine-tuning M1 PAM activity.

M1 Muscarinic Receptor Positive Allosteric Modulator Schizophrenia

Optimal Application Scenarios for 4,6-Difluoro-1H-indole-3-carbaldehyde in Drug Discovery and Chemical Synthesis


Design of CNS-Penetrant Kinase Inhibitors with Optimized ADME Properties

Given its favorable consensus LogP (2.27) and low TPSA (32.86 Ų), 4,6-Difluoro-1H-indole-3-carbaldehyde is an ideal building block for constructing kinase inhibitor libraries targeting CNS disorders . The 4,6-difluoro pattern has been shown to improve metabolic stability and reduce renal clearance in related AMPK activators, suggesting that incorporating this aldehyde into kinase inhibitor scaffolds could enhance brain exposure and reduce clearance [1].

Development of Next-Generation Antitubercular Agents Targeting MmpL3

The 4,6-difluoroindole motif is a key structural element in potent MmpL3 inhibitors with sub-micromolar activity against drug-resistant M. tuberculosis [2]. Using 4,6-Difluoro-1H-indole-3-carbaldehyde as a starting point, medicinal chemists can elaborate the 3-aldehyde position to generate novel indole-2-carboxamide or indole-3-carboxamide derivatives, aiming to replicate or improve upon the exceptional MIC of 0.012 µM observed for compound 26 [2].

Synthesis of M1 Muscarinic Positive Allosteric Modulators (PAMs) for Schizophrenia

The 4,6-difluoro substitution pattern has been specifically selected for in-depth characterization of M1 PAMs due to its ability to differentiate efficacy from adverse effects [3]. This aldehyde serves as a privileged starting material for synthesizing 4,6-difluoroindole-based PAMs, enabling fine-tuning of pharmacological properties to achieve desired therapeutic outcomes in schizophrenia and related cognitive disorders [3].

Creation of Fluorinated Indole Libraries for Fragment-Based Drug Discovery (FBDD)

With its balanced lipophilicity (consensus LogP 2.27), low TPSA, and the presence of a reactive aldehyde handle, 4,6-Difluoro-1H-indole-3-carbaldehyde is an excellent core fragment for FBDD campaigns . The 4,6-difluoro pattern offers a distinct electronic and steric profile compared to mono-fluorinated or other difluoro isomers, allowing for exploration of novel chemical space and identification of hits with improved drug-like properties .

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